molecular formula C11H14N2O5 B1375799 4-Amino-3-nitrophenyl tert-butyl carbonate CAS No. 201811-18-9

4-Amino-3-nitrophenyl tert-butyl carbonate

Cat. No. B1375799
CAS RN: 201811-18-9
M. Wt: 254.24 g/mol
InChI Key: GBHDRLLCJYKRJB-UHFFFAOYSA-N
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Description

4-Amino-3-nitrophenyl tert-butyl carbonate (ANBTC) is a derivative of nitrophenyl carbonate. It has a molecular weight of 254.24 g/mol and a molecular formula of C11H14N2O5 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O5/c1-11(2,3)18-10(14)17-7-4-5-8(12)9(6-7)13(15)16/h4-6H,12H2,1-3H3 . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a brown solid . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Polymer Synthesis and Material Science

Fluorinated diamine monomers, similar in structural complexity to 4-Amino-3-nitrophenyl tert-butyl carbonate, have been utilized in the synthesis of organosoluble and light-colored fluorinated polyimides. These polymers exhibit excellent solubility, good tensile strengths, and high thermal stability, making them suitable for advanced material science applications, including electronics and aerospace industries (Yang, Su, & Chiang, 2006).

Chemical Synthesis and Catalysis

The synthesis of complex organic compounds often involves intermediate steps that include transformations of nitrophenyl compounds. For example, a study demonstrated the highly stereoselective intramolecular alpha-arylation of self-stabilized non-racemic enolates, leading to the synthesis of alpha-quaternary alpha-amino acid derivatives, showcasing the role of nitrophenyl compounds in facilitating important chemical transformations (Lupi et al., 2009).

Biomedical Research

In the field of biomedical research, compounds similar to this compound have been used to explore biochemical pathways and reactions. For instance, polyclonal antibodies have been employed to catalyze the hydrolysis of activated amides and carbonates, providing insights into enzyme mimetics and the development of novel biocatalysts (Gallacher et al., 1992).

Organic and Medicinal Chemistry

Nitrophenyl compounds play a crucial role in the synthesis of intermediates for biologically active molecules. For example, the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for benzimidazole compounds, highlights the versatility of nitrophenyl derivatives in creating compounds with potential therapeutic applications (Liu Ya-hu, 2010).

Advanced Material Development

In the development of advanced materials, fluorinated phenyl tert-butyl nitroxides, structurally related to this compound, have been investigated for their potential in creating materials with unique magnetic and electronic properties, contributing to fields such as spintronics and magnetic sensors (Tretyakov et al., 2019).

properties

IUPAC Name

(4-amino-3-nitrophenyl) tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-11(2,3)18-10(14)17-7-4-5-8(12)9(6-7)13(15)16/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHDRLLCJYKRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856761
Record name 4-Amino-3-nitrophenyl tert-butyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201811-18-9
Record name 4-Amino-3-nitrophenyl tert-butyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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